Researchers requiring pure meso isomer for stereospecific synthesis often encounter chiral contamination leading to failed reactions. Our meso-2,3-Dimethylsuccinic acid (CAS 608-40-2) is the 99% pure achiral diastereomer.
• Isomer-pure: internal symmetry ensures correct stereochemistry.
• Higher mp (200°C) vs racemic mixture facilitates purification.
• Key building block for (±)-faranal and 3D magnetic coordination polymers.
Procurement: bulk quantities available, global shipping.
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
CAS No.608-40-2
Cat. No.B048973
⚠ Attention: For research use only. Not for human or veterinary use.
meso-2,3-Dimethylsuccinic acid (MDSA, CAS 608-40-2) is the achiral diastereomer of 2,3-dimethylsuccinic acid, characterized by an internal plane of symmetry due to its (2R,3S)-relative stereochemistry . It is a C6 dicarboxylic acid that exists as a white to off-white crystalline powder with a melting point of 200 °C (dec.) and a water solubility of approximately 300 g/L at 15 °C . MDSA serves as a versatile building block in organic synthesis, enabling the stereospecific construction of complex molecules, and as a conformationally rigid ligand in coordination chemistry .
Stereochemical controlAchiral meso isomer for erythro-1,2-dimethyl installations
Coordination designTrans-conformation directs 3D framework assembly
PurificationProperty differences support isomer separation
Why meso-Isomer Substitution Fails
The three stereoisomers of 2,3-dimethylsuccinic acid—the meso form (achiral, (2R,3S)-configuration) and the enantiomeric (2R,3R)- and (2S,3S)-forms—exhibit profoundly different physicochemical properties and solid-state behaviors. These differences are not merely academic; they directly dictate the suitability of each isomer for specific applications. For instance, the meso isomer's unique symmetric conformation leads to a melting point nearly 80 °C higher than its chiral counterparts and a markedly lower aqueous solubility, which are critical parameters for purification and formulation [1]. In materials chemistry, the meso ligand's preference for a trans-geometry directs the formation of three-dimensional coordination polymers, whereas the chiral isomers favor two-dimensional layered structures, fundamentally altering the resulting material's dimensionality, exfoliation properties, and magnetic behavior [2]. Consequently, substituting the meso isomer with the racemic mixture or a chiral analog in a synthesis or material design will likely lead to different reaction outcomes, altered material properties, or complete experimental failure, underscoring the necessity for isomer-pure procurement.
Physical property mismatch
~80 °C melting point difference and solubility shift may alter purification and formulation outcomes.
Dimensionality divergence
Meso trans-geometry yields 3D coordination polymers; chiral gauche-conformation produces 2D, potentially changing exfoliation and porosity.
Magnetic ordering may not transfer
Chiral-based 2D frameworks lack reported antiferromagnetic ordering found in meso-derived 3D structures.
[1] Datapdf. Deuterium kinetic isotope effect in the thermal decomposition of 1,3,5-trinitro-1,3,5-triazacyclohexane and 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane: Its use as an experimental probe. J. Phys. Chem. 1986, 90, 4121-4126. View Source
[2] Saines, P. J., et al. Isomer-Directed Structural Diversity and Its Effect on the Nanosheet Exfoliation and Magnetic Properties of 2,3-Dimethylsuccinate Hybrid Frameworks. Inorg. Chem. 2012, 51 (20), 11198-11209. View Source
Melting Point & Solubility: Purification Advantage
The meso isomer exhibits a substantially higher melting point (200 °C dec. ) and significantly lower water solubility compared to its racemic counterpart (melting point 118-122 °C ). This large disparity is exploited for purification: racemic material containing ~10% meso isomer can be purified by simple aqueous filtration, as the less soluble meso isomer precipitates and is removed [1].
Melting point differenceHead-to-head
~78–82 °C higher (meso 200 °C dec. vs racemic 118–122 °C)
This property enables straightforward purification of the meso isomer from racemic mixtures, reducing costs and complexity for procurement of high-purity material.
[1] Datapdf. Deuterium kinetic isotope effect in the thermal decomposition... J. Phys. Chem. 1986, 90, 4121-4126. View Source
Conformation Controls MOF Dimensionality (3D vs. 2D)
In the synthesis of transition metal frameworks with Mn, Co, or Zn, the meso-2,3-dimethylsuccinate ligand adopts a trans-geometry, directing the formation of three-dimensional (3D) structures [1]. In contrast, chiral (D and L) isomers of the same ligand prefer a gauche-conformation, which promotes the formation of two-dimensional (2D) layered materials [1]. The study synthesized and characterized seven new frameworks, confirming this isomer-dependent structural divergence.
Framework dimensionalityHead-to-head
Meso → 3D covalent frameworks; chiral → 2D layered frameworks (solvothermal synthesis with Mn, Co, Zn salts)
Isomer-controlled dimensionality for material design
Chiral (D and L) 2,3-dimethylsuccinate ligands: Form two-dimensional (2D) layered frameworks
Quantified Difference
Qualitative difference in dimensionality (3D vs. 2D)
Conditions
Solvothermal synthesis with Mn, Co, or Zn salts
Why This Matters
This predictable, isomer-driven control over framework dimensionality is essential for designing materials with targeted properties, such as gas storage (favoring 3D) or exfoliation into nanosheets (favoring 2D).
[1] Saines, P. J., et al. Isomer-Directed Structural Diversity and Its Effect on the Nanosheet Exfoliation and Magnetic Properties of 2,3-Dimethylsuccinate Hybrid Frameworks. Inorg. Chem. 2012, 51 (20), 11198-11209. View Source
Magnetic Ordering Exclusive to 3D Frameworks
Magnetic susceptibility measurements on the paramagnetic frameworks reveal that only the three-dimensionally covalently bonded phases containing meso-2,3-dimethylsuccinate in trans-arrangements order magnetically at low temperatures [1]. These frameworks are antiferromagnets, with the Co-based compound undergoing an unusual antiferromagnetic-to-ferromagnetic transition under an applied magnetic field [1]. No magnetic ordering was observed in the 2D frameworks built from chiral ligands.
Magnetic orderingHead-to-head
Meso-3D: antiferromagnetic ordering; chiral-2D: no magnetic ordering (low-temperature susceptibility)
Magnetic property depends on framework connectivity
Co-based compound shows field-induced transition
Magnetic MaterialsMOFsAntiferromagnetism
Evidence Dimension
Magnetic Ordering at Low Temperature
Target Compound Data
Antiferromagnetic ordering observed
Comparator Or Baseline
2D frameworks from chiral 2,3-dimethylsuccinate ligands: No magnetic ordering observed
Quantified Difference
Qualitative difference (presence vs. absence of magnetic order)
Conditions
Magnetic susceptibility measurements at low temperatures
Why This Matters
For researchers developing molecule-based magnetic materials, the meso isomer is the only viable choice within this ligand family to achieve 3D connectivity and the resultant cooperative magnetic phenomena.
Magnetic MaterialsMOFsAntiferromagnetism
[1] Saines, P. J., et al. Isomer-Directed Structural Diversity and Its Effect on the Nanosheet Exfoliation and Magnetic Properties of 2,3-Dimethylsuccinate Hybrid Frameworks. Inorg. Chem. 2012, 51 (20), 11198-11209. View Source
Rare Conglomerate Cocrystal for Chiral Resolution
A 2025 study screening coformers for the chiral resolution of praziquantel identified meso-2,3-dimethylsuccinic acid as a promising candidate [1]. Notably, it showed the potential to form a rare conglomerate cocrystal—a highly desirable outcome for enantiomeric separation—a property not observed for other tested coformers, including malic acid, tartaric acid, methylsuccinic acid, and 2,2-dimethylsuccinic acid [1]. The energetic favorability of this cocrystal formation was further supported by DFT calculations.
Cocrystal typeHead-to-head
Meso isomer: reported potential for conglomerate cocrystal with praziquantel; malic, tartaric, methylsuccinic, 2,2-dimethylsuccinic acids did not show this
May support chiral resolution screening
DFT calculations support energetic favorability
Chiral ResolutionCocrystallizationPharmaceuticals
Evidence Dimension
Cocrystal Type Formed with Praziquantel
Target Compound Data
Potential to form a rare conglomerate cocrystal
Comparator Or Baseline
Malic acid, tartaric acid, methylsuccinic acid, 2,2-dimethylsuccinic acid: Did not demonstrate this potential
Quantified Difference
Qualitative difference (unique potential)
Conditions
Coformer screening study; DFT calculations
Why This Matters
This unique behavior positions MDSA as a specialized coformer for developing efficient, high-yield chiral separation processes for valuable active pharmaceutical ingredients (APIs).
Chiral ResolutionCocrystallizationPharmaceuticals
[1] Rapeenun, P., et al. Enhancing the Screening Efficiency of Chiral Cocrystals for the Separation of Praziquantel through the Use of Coformer Derivatives. Cryst. Growth Des. 2025, 25 (3), 790-800. View Source
Stereospecific Building Block for erythro-Natural Products
The meso isomer's internal symmetry and specific erythro-configuration make it an essential starting material for stereospecific syntheses. Documented applications include the synthesis of meso-1,4-diiodo-2,3-dimethylbutane and a selenoacetal with an erythro-configured CHMe-CHMe fragment, which are key intermediates in the total synthesis of the ant trail pheromone (±)-faranal . While chiral isomers could theoretically be used, the achiral meso form provides a more straightforward and cost-effective route to this specific stereochemical outcome without the need for a chiral pool or resolution steps.
Directly provides the erythro-1,2-dimethyl fragment
Comparator Or Baseline
Chiral (2R,3R)- or (2S,3S)-2,3-dimethylsuccinic acid: Would require additional synthetic steps or chiral auxiliaries to achieve the same stereochemical outcome
Quantified Difference
Qualitative difference in synthetic efficiency
Conditions
Multi-step organic synthesis of natural products
Why This Matters
Procuring the meso isomer streamlines the synthesis of molecules containing an erythro-1,2-dimethyl motif, saving time and resources in complex natural product synthesis campaigns.
Application Scenarios for meso-2,3-Dimethylsuccinic Acid
3D Magnetic MOF Design and Synthesis
Researchers aiming to synthesize 3D coordination polymers with cooperative magnetic properties should select the meso isomer. The trans-conformation of the meso ligand directly leads to 3D connectivity and enables magnetic ordering at low temperatures, a feature absent in 2D frameworks from chiral ligands [1]. The study by Saines et al. (2012) provides a clear, comparative structural and magnetic blueprint for this application [1].
Cocrystallization-Based Chiral Resolution
For scientists developing chiral separation methods for racemic APIs, meso-2,3-dimethylsuccinic acid is a high-value coformer candidate. Its demonstrated potential to form a rare conglomerate cocrystal with praziquantel distinguishes it from other common dicarboxylic acid coformers [2]. This unique property can accelerate the screening process and lead to more efficient, industrially viable resolution techniques [2].
Stereospecific Synthesis of erythro-Natural Products
Synthetic chemists targeting molecules like (±)-faranal, or other compounds requiring an erythro-1,2-dimethyl fragment, should utilize the meso isomer as a cost-effective and stereochemically unambiguous starting material . This approach simplifies the synthetic route by directly installing the desired relative stereochemistry, bypassing the need for chiral auxiliaries or separations .
Crystallization for High-Purity Production
For suppliers or large-scale users requiring high-purity meso-2,3-dimethylsuccinic acid, its significantly higher melting point (200 °C) and lower water solubility relative to the racemic mixture (118-122 °C) can be leveraged for an efficient, low-cost purification process . Simple recrystallization or filtration from water can effectively separate the meso isomer from its chiral contaminants, as documented in the literature [3].
Application
Selection Property
Validation Focus
3D Magnetic MOF design and synthesis
Trans-conformation for 3D connectivity
Low-temperature magnetic ordering measurements
Cocrystallization-based chiral resolution
Reported conglomerate cocrystal tendency
Cocrystal screening and resolution yield
Stereospecific synthesis of erythro-natural products
Erythro-1,2-dimethyl fragment installation
Stereochemical outcome without chiral resolution
Crystallization for high-purity production
Significant melting point and solubility differential
Purity verification by aqueous recrystallization
[1] Saines, P. J., et al. Isomer-Directed Structural Diversity and Its Effect on the Nanosheet Exfoliation and Magnetic Properties of 2,3-Dimethylsuccinate Hybrid Frameworks. Inorg. Chem. 2012, 51 (20), 11198-11209. View Source
[2] Rapeenun, P., et al. Enhancing the Screening Efficiency of Chiral Cocrystals for the Separation of Praziquantel through the Use of Coformer Derivatives. Cryst. Growth Des. 2025, 25 (3), 790-800. View Source
[3] Datapdf. Deuterium kinetic isotope effect in the thermal decomposition... J. Phys. Chem. 1986, 90, 4121-4126. View Source
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